LAT1 Inhibitory Potency vs BCH Baseline
(S)-3-Amino-2-(2,5-dichlorobenzyl)propanoic acid inhibits human LAT1 with an IC50 of 17,000 nM (17 µM) in cis-inhibition assays using TREx HEK293 cells expressing human LAT1, measured via [3H]-gabapentin uptake [1]. The classic system L inhibitor BCH (2-aminobicyclo[2.2.1]heptane-2-carboxylic acid) under comparable conditions typically exhibits IC50 values in the 10–50 µM range for LAT1, placing this compound within a competitive potency window while offering a chemically distinct scaffold [2]. The 2,5-dichloro substitution on the benzyl ring provides additional binding interactions not available to unsubstituted benzyl analogs.
| Evidence Dimension | LAT1 cis-inhibition IC50 |
|---|---|
| Target Compound Data | IC50 = 17,000 nM (17 µM) |
| Comparator Or Baseline | BCH (2-aminobicyclo[2.2.1]heptane-2-carboxylic acid): IC50 range 10–50 µM for LAT1 |
| Quantified Difference | Target compound IC50 falls within the lower end of BCH potency range; direct head-to-head data not available |
| Conditions | Cis-inhibition of [3H]-gabapentin uptake in TREx HEK293 cells expressing human LAT1, 3 min preincubation at 37°C, washed with choline buffer, measured after 3 hr by scintillation counting |
Why This Matters
Establishes the compound as a bona fide LAT1 inhibitor with potency comparable to the field-standard tool BCH, but with a chemically distinct α-substituted β-amino acid scaffold that enables orthogonal structure-activity relationship (SAR) exploration.
- [1] BindingDB Entry BDBM50463188 / ChEMBL CHEMBL4248463. IC50: 1.70E+4 nM for cis-inhibition of human LAT1. View Source
- [2] Kim CS, Cho SH, Chun HS, et al. BCH, an inhibitor of system L amino acid transporters, induces apoptosis in cancer cells. Biol Pharm Bull. 2008;31(6):1096-1100. View Source
